1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine -

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine

Catalog Number: EVT-3607520
CAS Number:
Molecular Formula: C21H18ClFN2O3S
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Compound Description: Ivacaftor is an FDA-approved potentiator drug used in the treatment of cystic fibrosis. It acts by improving the function of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, specifically targeting the ΔF508 mutation. []
  • Relevance: While not sharing a direct structural resemblance to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine, Ivacaftor's role as a CFTR potentiator highlights a potential therapeutic area where the target compound, with potential structural modifications, could be investigated. Both compounds ultimately aim to enhance chloride channel activity, albeit potentially through different mechanisms. []

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound is an investigational corrector drug being explored for its potential in cystic fibrosis treatment. It aims to improve the cellular processing of ΔF508-CFTR, increasing its presence and functionality at the cell surface. []
  • Relevance: This compound shares the 2,2-difluoro-1,3-benzodioxol moiety with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine. This structural similarity suggests a possible shared pharmacophore and potentially similar binding interactions with target proteins, although the target proteins and mechanisms of action might differ. []

3. 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropane-1-carboxamide []

  • Compound Description: This is another investigational corrector drug under development for cystic fibrosis. Similar to the previous compound, it aims to enhance the cellular processing of ΔF508-CFTR, ultimately improving its function. []
  • Relevance: This compound also features the 2,2-difluoro-1,3-benzodioxol group found in 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine. This shared feature, along with its therapeutic focus on CFTR modulation, makes it a relevant compound for comparison, highlighting a potential structural motif important for interacting with CFTR or related proteins. []

4. Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles []

  • Compound Description: These three represent classes of compounds identified in a high-throughput screening effort for novel CFTR potentiators. They were found to enhance ΔF508-CFTR activity without negatively impacting its stability or the efficacy of corrector molecules. []
  • Relevance: Although not providing specific structures, the mention of these classes underscores the ongoing research for new CFTR potentiators with improved pharmacological profiles. Given that 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine could potentially exhibit such activity, exploring its structure in relation to these classes might reveal valuable insights for further development or repurposing opportunities. []

**5. 3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250) ** []

  • Compound Description: PPA250 is a known inhibitor of inducible nitric oxide synthase (iNOS). It exerts its action by disrupting the dimerization of iNOS, a crucial step for the enzyme's activity in nitric oxide production. []
  • Relevance: While structurally distinct from 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine, PPA250's mechanism of inhibiting iNOS dimerization highlights a potential pathway for the target compound to be investigated. Given their different structures, any potential inhibitory activity of the target compound on iNOS would likely involve distinct binding interactions compared to PPA250. []

6. N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2) []

  • Compound Description: This compound is another inhibitor of iNOS dimerization. Crystallographic analyses have shown that it directly interacts with the heme group within the iNOS monomer, preventing dimer formation and subsequent NO production. []
  • Relevance: Similar to PPA250, Compound 2's ability to inhibit iNOS dimerization, although through a different binding mechanism, presents another avenue for evaluating the target compound's potential in modulating iNOS activity. Structural modifications of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine based on the structure of Compound 2 may lead to novel iNOS inhibitors. []

Properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-chloro-6-fluoro-1-benzothiophen-2-yl)methanone

Molecular Formula

C21H18ClFN2O3S

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C21H18ClFN2O3S/c22-19-15-3-2-14(23)10-18(15)29-20(19)21(26)25-7-5-24(6-8-25)11-13-1-4-16-17(9-13)28-12-27-16/h1-4,9-10H,5-8,11-12H2

InChI Key

BRDZNLIYCHBDDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C5=C(S4)C=C(C=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.